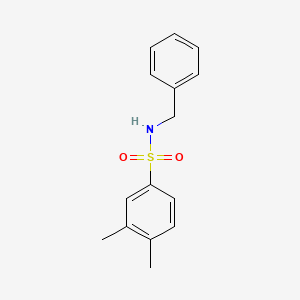

1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

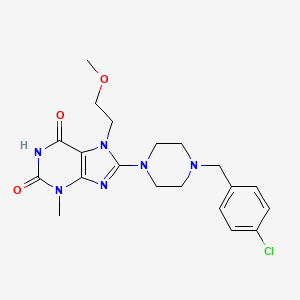

1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride, also known as EMPC, is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as a reagent in organic synthesis. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds

1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride is involved in the synthesis of complex chemical compounds with potential applications in material science and pharmaceuticals. For instance, it has been used in the preparation of (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, a compound characterized by unique crystal packing governed by intermolecular C—H⋯O interactions, resulting in a three-dimensional network. This illustrates its role in facilitating the formation of structured compounds with specific chemical properties (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Ligand Synthesis for Metal Coordination Polymers

The chemical has been pivotal in synthesizing semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, leading to the creation of chiral coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibit unique structural features, such as H-bonded chiral 2D networks and helical chains, demonstrating the compound's utility in developing materials with potential applications in catalysis, molecular recognition, and optical materials (M. Cheng, Qinghua Wang, Jinting Bao, Yujuan Wu, Lin Sun, Bingxing Yang, Qi Liu, 2017).

Catalysis and Reaction Mechanisms

It has been instrumental in studying ruthenium-catalyzed C-H/CO/Olefin coupling reactions of N-arylpyrazoles, showcasing extraordinary reactivity towards carbonylation at C-H bonds. This research contributes to the understanding of catalytic mechanisms and the development of new catalysts for efficient organic synthesis, highlighting its importance in advancing catalytic science and organic synthesis methodologies (T. Asaumi, N. Chatani, T. Matsuo, F. Kakiuchi, S. Murai, 2003).

Ionic Liquids and Room Temperature Molten Salts

Research into ionic liquids and room temperature molten salts has benefited from studies involving 1-ethyl-3-methylimidazolium chloride derivatives, demonstrating high conductivity and stability, potentially applicable in electrochemistry and materials science. Such investigations expand the understanding of ionic liquids' physical and chemical properties, paving the way for their application in batteries, supercapacitors, and other energy-related technologies (R. Hagiwara, Takayuki Hirashige, T. Tsuda, Y. Ito, 2002).

Development of Efficient Blue Light Emitters

In the field of optoelectronics, the compound has been used in the synthesis of new bis-pyrazole complexes with cyclometalated N-heterocyclic carbene ligands, leading to the development of highly efficient blue light emitters. This research is crucial for advancing light-emitting diode (LED) technology, offering insights into the design and synthesis of novel materials for optoelectronic applications (Lorenzo Arnal, S. Fuertes, Antonio Martín, V. Sicilia, 2018).

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle. This enzyme plays a crucial role in energy production within cells.

Mode of Action

Based on the structure and activity of related compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction could potentially alter the normal functioning of the enzyme, leading to changes in cellular metabolism.

Result of Action

Based on the potential inhibition of succinate dehydrogenase, it could lead to a decrease in atp production and disrupt cellular energy balance . This could potentially lead to cell death, depending on the extent of the disruption.

Eigenschaften

IUPAC Name |

1-ethyl-3-methylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-10-4-6(7(8)11)5(2)9-10/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVMXEAFHVWVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2913515.png)

![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2913521.png)

![3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2913522.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)

![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)

![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2913534.png)